molecular formula C16H14N4S B11667965 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide

Cat. No.: B11667965
M. Wt: 294.4 g/mol
InChI Key: OSWGAKQYXBIYRJ-VCHYOVAHSA-N
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Description

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

2-((2-Phenyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide can be compared with other indole derivatives such as:

    2-Phenyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    2-((1H-indol-3-yl)thio)-N-phenylacetamide: Another indole derivative with potential antiviral activity.

    N’-((2-Phenyl-1H-indol-3-yl)methylene)phenylhydrazinecarbothioamide: A structurally similar compound with different substituents.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C16H14N4S/c17-16(21)20-18-10-13-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,19H,(H3,17,20,21)/b18-10+

InChI Key

OSWGAKQYXBIYRJ-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NNC(=S)N

Origin of Product

United States

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